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Compound of Interest

Compound Name: 1,3-Benzothiazol-2-ylmethanol

Cat. No.: B1347588 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation

of 1,3-Benzothiazol-2-ylmethanol (CAS No: 37859-42-0). Due to the limited availability of

public experimental spectroscopic data for this specific compound, this document presents an

in-depth analysis based on predicted data and established methodologies for analogous

benzothiazole derivatives. It includes detailed experimental protocols for the synthesis and

characterization of 2-substituted benzothiazoles, alongside predicted quantitative data from

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). All data is presented in a structured format to facilitate analysis.

Furthermore, this guide features visualizations of experimental workflows to aid in the practical

application of the described methods.

Introduction
1,3-Benzothiazol-2-ylmethanol is a heterocyclic organic compound featuring a benzothiazole

core functionalized with a hydroxymethyl group at the 2-position. The benzothiazole moiety is a

significant pharmacophore found in a variety of biologically active compounds. The structural

elucidation of such molecules is fundamental for understanding their chemical properties,

reactivity, and potential applications in medicinal chemistry and materials science. This guide

outlines the key spectroscopic techniques and synthetic methodologies pertinent to the

characterization of this compound.
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Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis

of 1,3-Benzothiazol-2-ylmethanol. This data is predicted based on the known spectral

characteristics of the benzothiazole nucleus and the attached hydroxymethyl group, as well as

data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.95 d 1H H-4

~7.85 d 1H H-7

~7.45 t 1H H-6

~7.35 t 1H H-5

~4.90 s 2H -CH₂-

~3.50 br s 1H -OH

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~170.0 C-2

~153.0 C-7a

~135.0 C-3a

~126.0 C-6

~125.0 C-5

~122.5 C-4

~121.5 C-7

~65.0 -CH₂-

Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

~1600 Medium C=N stretch (thiazole ring)

1500-1400 Medium-Strong C=C stretch (aromatic ring)

1300-1000 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Relative Intensity Assignment

165 High [M]⁺ (Molecular Ion)

136 Medium [M - CH₂OH]⁺

108 Medium [C₆H₄S]⁺

91 Low [C₆H₅N]⁺

Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and

spectroscopic characterization applicable to 1,3-Benzothiazol-2-ylmethanol.

Synthesis of 2-Substituted Benzothiazoles
A common method for the synthesis of 2-substituted benzothiazoles involves the condensation

of 2-aminothiophenol with a suitable carboxylic acid or its derivative. For 1,3-Benzothiazol-2-
ylmethanol, glycolic acid would be a suitable starting material.

Protocol: Synthesis via Condensation

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-

aminothiophenol (1 equivalent) and glycolic acid (1.1 equivalents) is prepared in a high-

boiling point solvent such as toluene or xylene.

Catalysis: A catalytic amount of a dehydrating agent, for instance, polyphosphoric acid (PPA)

or a strong acid like sulfuric acid, is added to the mixture.

Reaction Conditions: The reaction mixture is heated to reflux (typically 110-140 °C) for

several hours (4-12 h). The progress of the reaction is monitored by Thin Layer

Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and

neutralized with a saturated solution of sodium bicarbonate.

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl

acetate).
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Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and the solvent is removed under reduced pressure. The crude product is

then purified by column chromatography on silica gel.

NMR Spectroscopy
Protocol: ¹H and ¹³C NMR Analysis[1][2]

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters

include a spectral width of approximately 16 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is carried out. A wider

spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required

due to the lower natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy
Protocol: Attenuated Total Reflectance (ATR) FT-IR Analysis[3][4]

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded

to subtract atmospheric and instrument-related absorptions.

Sample Application: A small amount of the solid, purified compound is placed directly onto

the ATR crystal.

Spectrum Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400

cm⁻¹). Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
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Data Analysis: The resulting spectrum (plotted as transmittance or absorbance versus

wavenumber) is analyzed for characteristic absorption bands corresponding to the functional

groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol: GC-MS Analysis[5]

Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC Conditions: A small volume (e.g., 1 µL) of the sample is injected into a gas

chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-

polymethylsiloxane column). The oven temperature is programmed to ramp from a low initial

temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure separation of

components. Helium is typically used as the carrier gas.

MS Conditions: The eluent from the GC column is introduced into the mass spectrometer,

which is operated in Electron Ionization (EI) mode at 70 eV. The mass analyzer is set to scan

a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-

500).

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the

peak corresponding to the compound of interest are analyzed to determine the retention time

and fragmentation pattern.

Mandatory Visualizations
The following diagrams illustrate the general workflows for the synthesis and characterization of

1,3-Benzothiazol-2-ylmethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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